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molecular formula C9H12N2O4 B8458750 4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid

4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid

Cat. No. B8458750
M. Wt: 212.20 g/mol
InChI Key: YWOGLLAVEDEBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017604B2

Procedure details

2-Ethyl-2H-pyrazole-3,4-dicarboxylic acid diethyl ester (280 mg, 1.2 mmol) was suspended in a NaOH solution (0.5M in water, 2.8 ml) and stirred at r.t. until HPLC analysis indicated the consumption of the starting material (4 h). HCl (1N, 1 ml) was added, and the mixture was extracted with ethyl acetate. The combined organic layers were dried (Na2SO4), evaporated, and the title compound (200 mg, 81%) was isolated from the mixture by column chromatography (silica gel, heptane:ethyl acetate=100:0-60:40). MS (m/e)=211.1 [M−H+].
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]([CH2:16][CH3:17])[N:8]=[CH:9][C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:5])C.[OH-].[Na+]>>[CH2:14]([O:13][C:11]([C:10]1[CH:9]=[N:8][N:7]([CH2:16][CH3:17])[C:6]=1[C:4]([OH:5])=[O:3])=[O:12])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N(N=CC1C(=O)OCC)CC
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t. until HPLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the consumption of the starting material (4 h)
Duration
4 h
ADDITION
Type
ADDITION
Details
HCl (1N, 1 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N(N=C1)CC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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